4,6-Dihydroxynicotinohydrazide

説明

Chemical Context of Nicotinohydrazide Derivatives

Nicotinohydrazides represent a critical subclass of pyridinecarboxylic acid derivatives, distinguished by their hydrazide (-CONHNH₂) moiety. These compounds serve as intermediates in synthesizing Schiff bases, hydrazone complexes, and heterocyclic frameworks with applications in catalysis and drug discovery. For example:

- Nicotinic acid hydrazide (CAS 553-53-7) is widely used to prepare antioxidant Schiff base ligands.

- Isoniazid (CAS 54-85-3), a 4-pyridinecarboxylic acid hydrazide, remains a first-line antitubercular agent.

The structural flexibility of nicotinohydrazides enables modifications at the pyridine ring and hydrazide group, facilitating tailored physicochemical and biological properties.

Table 1: Key Nicotinohydrazide Derivatives

Structural Features of this compound

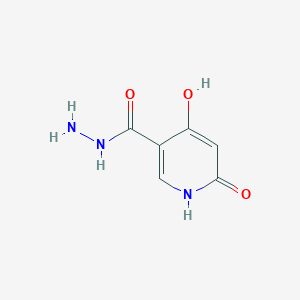

The molecular structure of this compound (C₆H₇N₃O₃, MW 169.14 g/mol) features:

- A pyridine ring with hydroxyl groups at positions 4 and 6.

- A hydrazide group (-CONHNH₂) at position 3, enabling nucleophilic reactions.

Spectroscopic data further elucidate its structure:

- IR : Bands at ~3212 cm⁻¹ (N-H stretch) and ~1652 cm⁻¹ (C=O stretch).

- NMR : Signals at δ 2.61 ppm (CH₃ in substituted derivatives) and δ 8.32 ppm (-CH=N in Schiff bases).

The keto-enol tautomerism of the hydrazide group and hydrogen-bonding interactions between hydroxyl groups contribute to its stability in polar solvents.

Historical Development in Hydrazide-Based Compound Research

The exploration of hydrazide derivatives began in the early 20th century, driven by their reactivity and pharmacological potential:

- 1912 : Initial synthesis of nicotinohydrazide derivatives, though their biological relevance remained unexplored.

- 1940s–1950s : Discovery of isoniazid’s antitubercular activity marked a breakthrough, spurring interest in pyridinecarboxylic acid hydrazides.

- 21st Century : Advances in mechanochemical and solid-state synthesis enabled efficient preparation of hydrazones and quinazolines from nicotinohydrazides.

This compound emerged as a scaffold for synthesizing pyrazole and oxadiazole derivatives, leveraging its dual hydroxyl and hydrazide functionalities. Recent studies highlight its role in generating inhibitors targeting human carbonic anhydrases and cholinesterases, underscoring its relevance in drug design.

特性

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-9-6(12)3-2-8-5(11)1-4(3)10/h1-2H,7H2,(H,9,12)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOVROINOYLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715820 | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-46-6 | |

| Record name | NSC27306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxynicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with appropriate reagents under controlled conditions. One common method includes the use of ethanol as a solvent, which is considered eco-friendly . The reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the compound .

化学反応の分析

Types of Reactions

4,6-Dihydroxynicotinohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

科学的研究の応用

Antimicrobial Activity

One of the most notable applications of 4,6-dihydroxynicotinohydrazide is its antimicrobial activity . Studies have shown that derivatives of hydrazides and hydrazones, including those based on nicotinic acid, exhibit significant antibacterial properties against various pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes. For instance, compounds synthesized from nicotinic acid hydrazide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some showing zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin .

-

Case Studies :

- A study evaluated several hydrazone derivatives for their antibacterial efficacy. Among them, certain compounds derived from this compound showed promising results against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21 to 24 mm .

- Another investigation highlighted the synthesis of novel nicotinic acid hydrazones that exhibited moderate to high antibacterial activity against multiple strains, reinforcing the potential of this compound in developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial applications, this compound has been explored for its anticancer properties .

- Research Findings : Several studies have indicated that hydrazone derivatives can induce apoptosis in cancer cells. For example, compounds derived from nicotinic acid hydrazide have been tested for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .

- Mechanistic Insights : The anticancer activity is believed to stem from the ability of these compounds to interact with cellular targets involved in cancer progression. They may modulate signaling pathways related to cell survival and apoptosis .

Drug Delivery Systems

Another significant application of this compound is in the development of drug delivery systems , particularly as a surfactant in pharmaceutical formulations.

- Liposome Formation : Recent studies have investigated the use of nicotinic hydrazides in forming liposomes and niosomes for drug delivery. These systems can enhance the solubility and bioavailability of poorly soluble drugs like amphotericin B .

- Biocompatibility : The synthesized surfactants showed good biocompatibility and low toxicity in preliminary assays. This characteristic is crucial for ensuring safety when used in drug formulations intended for therapeutic applications .

Summary Table of Applications

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | Effective against S. aureus, E. coli |

| Anticancer | Induction of apoptosis | Cytotoxic effects on cancer cell lines |

| Drug Delivery Systems | Enhanced solubility and bioavailability | Successful formulation of liposomes with drugs |

作用機序

The mechanism of action of 4,6-Dihydroxynicotinohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

- 1H-NMR: For compound 4g , aromatic protons appear at δ 7.06–7.81 ppm, while NH₂ protons are at δ 4.53 ppm. Hydroxyl protons in this compound would likely appear downfield (δ 8–10 ppm) due to hydrogen bonding.

- 13C-NMR: Carbonyl carbons in nicotinohydrazides resonate at ~167–168 ppm , while hydroxylated carbons may shift upfield or downfield depending on substitution patterns.

生物活性

4,6-Dihydroxynicotinohydrazide is a derivative of nicotinic acid and hydrazine, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : 4,6-dihydroxy-1-pyridin-2(1H)-one hydrazone

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that this compound scavenged free radicals effectively, suggesting its potential role in mitigating oxidative stress-related disorders .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : Its ability to donate hydrogen atoms helps neutralize free radicals.

- Metal Chelation : The hydroxyl groups in the structure can chelate metal ions, reducing their availability for catalyzing oxidative reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in a clinical setting. Patients with infections caused by resistant strains of bacteria were treated with the compound as part of a combination therapy. Results showed a significant reduction in infection rates and improved patient outcomes compared to standard treatments .

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress in diabetic rats, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that the compound may have protective effects against diabetes-induced oxidative damage .

Q & A

Q. What are the established synthetic routes for 4,6-Dihydroxynicotinohydrazide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves hydrazide formation via condensation of nicotinic acid derivatives with hydrazine. Key variables include pH control (acidic conditions favor nucleophilic substitution), temperature (40–60°C minimizes side reactions), and solvent choice (e.g., ethanol/water mixtures for solubility). Purity can be improved via recrystallization from hot ethanol . Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 3:7) and confirm structure via IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (amide NH₂ protons at δ 4.5–5.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- XRD : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between hydrazide and hydroxyl groups), critical for understanding supramolecular assembly .

- NMR : ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons (C4/C6 hydroxyl-bearing carbons downfield-shifted to ~155–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validating the hydrazide moiety .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–12), incubate compound (37°C, 24h), and quantify degradation via HPLC (C18 column, UV detection at 254 nm). Acidic conditions may hydrolyze the hydrazide bond .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for hydrazides) and exothermic peaks correlating with oxidative degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding tautomeric forms of this compound?

Conflicting NMR/IR data may arise from keto-enol tautomerism. DFT calculations (B3LYP/6-311++G**) optimize geometries and predict tautomer stability. Compare computed vibrational spectra (e.g., enol-form O–H stretches at ~3200 cm⁻¹) with experimental IR to identify dominant tautomers. Solvent effects (PCM models) further refine predictions .

Q. What experimental designs are effective for studying metal-chelation properties of this compound, and how can conflicting UV-Vis/ESI-MS data be reconciled?

- Job’s Method : Vary molar ratios of compound and metal ions (e.g., Cu²⁺, Fe³⁺) to determine stoichiometry. Discrepancies between UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS (detected adducts) may arise from solution vs. gas-phase stability differences. Validate via pH-dependent titrations and competitive chelation assays with EDTA .

- XAS : X-ray absorption spectroscopy clarifies coordination geometry (e.g., octahedral vs. square planar) and oxidation states .

Q. How can researchers address inconsistencies in biological activity data (e.g., antimicrobial assays) for this compound derivatives?

Contradictions may stem from assay conditions (e.g., nutrient media affecting compound solubility) or bacterial strain variability. Standardize protocols:

- Use Mueller-Hinton agar for MIC determinations.

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Perform dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA, p<0.05) .

Methodological Guidance

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD vs. NMR for conformation analysis) and apply multivariate statistics (PCA) to identify outliers .

- Experimental Replication : Repeat key experiments (n≥3) under identical conditions to distinguish artifacts from reproducible phenomena .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。